N,N,N'-Trimethyl-1,3-propanediamine
Overview
Description
N,N,N'-Trimethyl-1,3-propanediamine is a chemical compound that is structurally related to ethylenediamine and propanediamine derivatives. It is characterized by the presence of nitrogen atoms that can act as donor sites for coordination with various central atoms, such as silicon, phosphorus, and transition metals. This compound is part of a class of ligands that can form stable complexes with metals, which are of interest in coordination chemistry and have potential applications in catalysis and materials science.
Synthesis Analysis
The synthesis of compounds related to N,N,N'-Trimethyl-1,3-propanediamine often involves the substitution of groups such as chlorine with the trimethylethylenediamine group. For example, the reaction of a 1,3,5-trimethylbiuret derivative with chlorine can produce a compound with a triazaphosphorinane skeleton, which is further reactive towards other reagents like sulfur, methyl iodide, and transition metal carbonyls . The synthesis of these compounds is crucial for exploring their coordination chemistry and understanding their reactivity patterns.
Molecular Structure Analysis
The molecular structure of N,N,N'-Trimethyl-1,3-propanediamine derivatives can be quite complex, with the potential for intramolecular donor-acceptor interactions. X-ray single-crystal structure determinations are often employed to characterize these compounds and reveal their unusual coordination modes . For instance, the structure of a dimeric chromium(III) complex with a related ligand, N,N'-bis(2-pyridylmethyl)-1,3-propanediamine, shows that the ligands can bind in a cis-β form, with configurations at the chromium centers being the same within each molecule .
Chemical Reactions Analysis
The chemical reactivity of N,N,N'-Trimethyl-1,3-propanediamine derivatives includes a variety of reactions with transition metals, leading to the formation of coordination compounds with different substitution patterns . These reactions can result in mono-, di-, or trisubstituted coordination compounds, depending on the nature of the metal involved. Additionally, the reaction of these compounds with oxidizing agents or Lewis acids can lead to the formation of new bonds and the stabilization of unusual oxidation states .
Physical and Chemical Properties Analysis
The physical and chemical properties of N,N,N'-Trimethyl-1,3-propanediamine derivatives are influenced by their coordination environment and the nature of the substituents. For example, the magnetic susceptibility of a chromium(III) complex indicates antiferromagnetic coupling between the chromium centers . The protolytic equilibria and complexation properties of these compounds in aqueous solutions are also of interest, as they can reveal the protonation behavior and stability constants of their metal complexes . The absorption and circular dichroism spectra of cobalt(III) complexes with related ligands provide insights into the electronic transitions and stereochemistry of these complexes .
Scientific Research Applications
Lung-Targeting Therapy for Asthma
N,N,N'-Trimethyl-1,3-propanediamine derivatives have been explored for asthma therapy. A derivative, TPD-Rhein, showed enhanced cellular uptake and specific distribution to lungs in rats, significantly reducing serum histamine and IL-5 levels. This approach suggests a new strategy for targeted lung therapy in asthma patients without major organ toxicity (Li et al., 2018).
CO2 Adsorbent
A derivative of N,N,N'-Trimethyl-1,3-propanediamine, 2NS-P, was synthesized and used to prepare a CO2 adsorbent. This adsorbent demonstrated superior CO2 adsorption capacity and efficiency compared to similar compounds, showing promise for applications in carbon capture technology (Sim et al., 2020).
Synthesis and Structure of Metal Complexes
N,N,N'-Trimethyl-1,3-propanediamine derivatives have been utilized in the synthesis of various metal complexes. These complexes, involving elements like zinc and copper, have been studied for their unique structural and magnetic properties (Atakol et al., 2000).
Lung Imaging Agent
A specific derivative of N,N,N'-Trimethyl-1,3-propanediamine, 123I-HIPDM, has been used as a lung imaging agent in medical diagnostics, particularly for detecting localized pulmonary diseases and studying amine metabolism in the lungs (Shih et al., 2004).
Chemical Synthesis and Catalysis
In chemical synthesis, N,N,N',N'-Tetramethyl-1,3-propanediamine has been employed as an effective catalyst for reactions like the Baylis–Hillman reaction, indicating its utility in accelerating chemical reactions through stabilization of intermediates (Lee et al., 2004).
Corrosion Inhibition
Long-chain N-1-alkyl-1,3-propanediamines, identified and characterized using chromatography and mass spectrometry, have shown potential as corrosion inhibitors. These compounds are being explored for their effectiveness in preventing corrosion in industrial settings, like power plants (Kusch et al., 2009).
Safety And Hazards
N,N,N’-Trimethyl-1,3-propanediamine is classified as Acute Tox. 4 Oral, Flam. Liq. 3, and Skin Corr. 1B. It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to use it only outdoors or in a well-ventilated area. Protective gloves, protective clothing, eye protection, and face protection should be worn when handling this chemical .
properties
IUPAC Name |
N,N',N'-trimethylpropane-1,3-diamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H16N2/c1-7-5-4-6-8(2)3/h7H,4-6H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SORARJZLMNRBAQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCCN(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H16N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6063517 | |
Record name | N,N,N'-Trimethylpropane-1,3-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6063517 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
116.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N,N,N'-Trimethyl-1,3-propanediamine | |
CAS RN |
4543-96-8 | |
Record name | N,N,N′-Trimethyl-1,3-propanediamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4543-96-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N,N,N'-Trimethyl-1,3-propanediamine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004543968 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,3-Propanediamine, N1,N1,N3-trimethyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | N,N,N'-Trimethylpropane-1,3-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6063517 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N,N,N'-trimethylpropane-1,3-diamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.638 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | N,N,N'-Trimethyl-1,3-propanediamine | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DSL8U57NVM | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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